4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549427
InChI: InChI=1S/C10H12N2O2/c1-7(2)11-12-9-5-3-8(4-6-9)10(13)14/h3-6,12H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid

CAS No.:

Cat. No.: VC16549427

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 4-(2-propan-2-ylidenehydrazinyl)benzoic acid
Standard InChI InChI=1S/C10H12N2O2/c1-7(2)11-12-9-5-3-8(4-6-9)10(13)14/h3-6,12H,1-2H3,(H,13,14)
Standard InChI Key GDTOXGJVZDAYNN-UHFFFAOYSA-N
Canonical SMILES CC(=NNC1=CC=C(C=C1)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid features a benzoic acid scaffold (C₆H₅COOH) linked to a hydrazine derivative (NH–N=C(CH₃)₂). The propan-2-ylidene group introduces steric hindrance, influencing the compound’s conformational flexibility. Crystallographic data from analogous hydrazinyl benzoic acid derivatives reveal planar geometries at the hydrazine-nitrogen atoms, with dihedral angles of 5.2°–12.7° between the benzene ring and hydrazine moiety .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular formulaC₁₀H₁₁N₂O₂Calculated
Molecular weight191.21 g/molCalculated
SolubilityPartially soluble in polar solvents
Melting point210–215°C (decomposes)
Hydrogen bond donors/acceptors3/4

The compound’s solubility profile depends on pH: the carboxylic acid group deprotonates in alkaline conditions, enhancing aqueous solubility. Spectroscopic characterization (IR, NMR) confirms the presence of carbonyl (C=O, ~1680 cm⁻¹) and N–H stretching (~3300 cm⁻¹) vibrations .

Synthesis and Optimization

Synthesis typically involves a two-step protocol:

  • Hydrazine Formation: 4-Aminobenzoic acid reacts with hydrazine hydrate under reflux to yield 4-hydrazinylbenzoic acid.

  • Condensation: The intermediate reacts with acetone in ethanol, catalyzed by acetic acid, to form the propan-2-ylidene derivative .

Table 2: Representative Synthesis Conditions

ParameterConditionYield
SolventEthanol75–80%
TemperatureReflux (78°C)
Reaction time6–8 hours
CatalystAcetic acid (0.1 eq)

Optimization studies indicate that excess acetone (2.5 eq) improves yield by driving the equilibrium toward product formation. Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Biological Activity and Mechanistic Insights

The compound exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to its ability to disrupt microbial cell membranes . Molecular docking simulations suggest that the hydrazinyl group forms hydrogen bonds with bacterial DNA gyrase (binding energy: −7.2 kcal/mol), inhibiting replication .

Applications in Coordination Chemistry

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid acts as a tridentate ligand, coordinating metals via the carboxylic oxygen, hydrazine nitrogen, and imine nitrogen. Reaction with Cu(II) acetate produces a blue complex ([Cu(C₁₀H₁₀N₂O₂)₂]·2H₂O) with square-planar geometry, confirmed by ESR (gǁ = 2.24, g⊥ = 2.06) . These complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free ligands.

Table 3: Metal Complex Properties

Metal ionGeometryMagnetic moment (µeff)Application
Cu(II)Square-planar1.73 BMCatalytic oxidation
Fe(III)Octahedral5.92 BMPhotocatalytic degradation

Comparison with Structural Analogues

Modifying the hydrazine substituent alters bioactivity and physicochemical behavior:

  • 4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid: The ethoxycarbonyl group increases lipophilicity (logP: 1.8 vs. 1.2), enhancing blood-brain barrier penetration.

  • Schiff base derivatives: Replacing the propan-2-ylidene group with aromatic aldehydes improves anticancer activity but reduces solubility .

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